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Introduction

The persistence of latent HIV-1 reservoirs, primarily in resting CD4+ T cells, is the main

obstacle to a cure for Acquired Immune Deficiency Syndrome (AIDS). Antiretroviral therapy

(ART) can suppress viral replication to undetectable levels, but it does not eliminate these

latent reservoirs. The "shock and kill" strategy aims to eradicate this reservoir by first

reactivating the latent provirus ("shock") with Latency-Reversing Agents (LRAs), thereby

exposing the infected cells to immune-mediated clearance or viral cytopathic effects ("kill").

Bromosporine, a novel pan-inhibitor of the Bromodomain and Extraterminal domain (BET)

family of proteins, has emerged as a potent LRA.[1][2][3] These application notes provide a

detailed methodology for using Bromosporine to reactivate latent HIV-1 in both in vitro and ex

vivo models.

Mechanism of Action

Bromosporine functions by inhibiting BET proteins, such as BRD2 and BRD4, which are

known to be endogenous negative regulators of HIV-1 transcription.[1][4] In latently infected

cells, BRD4 competes with the viral trans-activator of transcription (Tat) protein for binding to

the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a complex composed of

Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1] By binding to and inhibiting BRD4,

Bromosporine prevents this competition, increasing the available cellular pool of P-TEFb for

Tat.[1] This leads to the phosphorylation of the T-loop of CDK9, which enzymatically activates

the kinase.[1][2] The activated Tat/P-TEFb complex then hyperphosphorylates the C-terminal
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domain of RNA Polymerase II and negative elongation factors, leading to robust transcriptional

elongation and reactivation of the latent HIV-1 provirus.[1]
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Caption: Signaling pathway of Bromosporine-mediated HIV-1 reactivation.

Experimental Protocols & Data
Protocol 1: In Vitro Reactivation of Latent HIV-1 in Jurkat
T-Cell Models
This protocol describes the reactivation of latent HIV-1 in the J-Lat C11 and A10.6 cell lines,

which contain an integrated, latent HIV-1 provirus with a Green Fluorescent Protein (GFP)

reporter gene. Reactivation is quantified by measuring GFP expression via flow cytometry.[1]

A. Experimental Workflow

Caption: Workflow for in vitro HIV-1 reactivation assay.

B. Materials

J-Lat C11 or A10.6 cells

RPMI-1640 medium with 10% FBS

Bromosporine (stock solution in DMSO)

DMSO (vehicle control)

Phosphate-Buffered Saline (PBS)

Flow cytometer

C. Procedure

Seed J-Lat cells in a 24-well plate at a density of 2 x 10^5 cells/mL.

Treat the cells with the desired concentrations of Bromosporine (e.g., 0.1, 0.5, 1.0, 2.5 µM).

Include a DMSO-treated well as a negative control.

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24, 48, or 72

hours).
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After incubation, transfer the cells to flow cytometry tubes.

Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in 300-500 µL of PBS for analysis.

Acquire at least 10,000 events per sample on a flow cytometer.

Analyze the data using appropriate software to determine the percentage of GFP-positive

cells.

D. Representative Data

Table 1: Dose-Dependent Reactivation of HIV-1 in C11 Cells by Bromosporine

Bromosporine Conc. (µM) % GFP-Positive Cells (at 72h)

0 (DMSO) ~1%

0.1 6.88%

2.5 87.7%

Data summarized from Pan, H. et al., 2017.[1][5]

Table 2: Time-Dependent Reactivation in C11 Cells with 2.5 µM Bromosporine

Incubation Time (h) % GFP-Positive Cells

0 ~1%

24 Increased

48 Further Increased

72 85.6%

Data shows a clear increase over time as described in Pan, H. et al., 2017.[1][5]
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Protocol 2: Synergistic Reactivation with Other Latency-
Reversing Agents
This protocol evaluates the synergistic effect of Bromosporine when combined with other

LRAs, such as the PKC agonist Prostratin or the cytokine TNF-α.

A. Procedure

Follow the procedure for the in vitro reactivation assay (Protocol 1).

Treat C11 cells with a low dose of Bromosporine (e.g., 0.25 µM) alone, another LRA alone

(e.g., 0.2 µM Prostratin or 10 ng/µL TNF-α), or a combination of both.

Incubate for 72 hours and analyze GFP expression by flow cytometry.

Synergy can be calculated using models such as the Bliss independence model.[1]

B. Representative Data

Table 3: Synergistic Reactivation in C11 Cells (72h)

Treatment Predicted % GFP+ Observed % GFP+ Synergy

Bromosporine
(0.25 µM) +
Prostratin (0.2 µM)

21.3% 76.5% Yes

Bromosporine (0.25

µM) + TNF-α (10 ng/

µL)

2.87% 14.6% Yes

Data summarized from Pan, H. et al., 2017.[1]

Protocol 3: Ex Vivo Reactivation of Latent HIV-1 from
Primary CD4+ T Cells
This protocol details the method for reactivating latent HIV-1 in resting CD4+ T cells isolated

from ART-suppressed individuals. Reactivation is measured by quantifying intracellular HIV-1
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mRNA.

A. Experimental Workflow

Caption: Workflow for ex vivo HIV-1 reactivation assay.

B. Materials

Peripheral blood from HIV-1 infected individuals on suppressive ART

Ficoll-Paque for PBMC isolation

Resting CD4+ T cell isolation kit (negative selection)

RPMI-1640 medium with 10% FBS

Bromosporine (2.5 µM) and/or SAHA (500 nM)

RNA extraction kit

cDNA synthesis kit

Real-time PCR system and reagents

Primers/probe for HIV-1 3' poly A region[1]

C. Procedure

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density

gradient centrifugation.

Purify resting CD4+ T cells from PBMCs using a negative selection kit.

Culture the purified cells in RPMI-1640 medium.

Treat the cells with 2.5 µM Bromosporine, 500 nM SAHA (as a positive control), or DMSO

(as a negative control).

Incubate for 18 hours at 37°C in a 5% CO2 incubator.
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Harvest the cells and extract total intracellular RNA using a suitable kit.

Synthesize cDNA from the extracted RNA.

Perform real-time PCR using primers and a probe specific for the HIV-1 3' poly A region to

measure HIV-1 mRNA levels.

Normalize the results to a housekeeping gene and present the data as fold induction relative

to the DMSO control.

D. Representative Data

Table 4: Ex Vivo HIV-1 Reactivation in Resting CD4+ T Cells

Patient Donor Treatment (18h)
Fold Induction of HIV-1

mRNA (vs. DMSO)

Donor 1 2.5 µM Bromosporine > 2-fold

Donor 2 2.5 µM Bromosporine > 2-fold

Donor 3 2.5 µM Bromosporine < 2-fold

Donor 1 500 nM SAHA > 2-fold

Donor 2 500 nM SAHA < 2-fold

Donor 3 500 nM SAHA < 2-fold

Results show Bromosporine induced a >2-fold increase in HIV-1 transcription in two of the

three donors, outperforming SAHA in this study.[1]

Summary

Bromosporine is a potent LRA that effectively reactivates latent HIV-1 in both cell line models

and primary cells from patients.[1][2][3] It demonstrates a strong dose- and time-dependent

effect and acts synergistically with other LRAs like prostratin and TNF-α.[1] Crucially, it

achieves this reactivation without causing global T-cell activation, a desirable characteristic for
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an LRA.[1] The provided protocols offer a robust framework for researchers to investigate the

effects of Bromosporine on HIV-1 latency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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